molecular formula C20H20ClN3O2S B2495427 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 886917-91-5

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2495427
CAS No.: 886917-91-5
M. Wt: 401.91
InChI Key: ACXZWVFWUZCECU-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-16(21)7-8-17-18(13)22-20(27-17)24-11-9-23(10-12-24)19(25)14-3-5-15(26-2)6-4-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZWVFWUZCECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone , often referred to by its IUPAC name, is a synthetic derivative that combines a thiazole moiety with piperazine and methoxyphenyl groups. This unique structure suggests a potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H23ClN4O3S
  • Molecular Weight : 511.1 g/mol
  • CAS Number : 1101177-25-6

The compound features a thiazole ring , which is known for its biological significance, including antimicrobial and anticancer properties. The presence of the piperazine ring enhances its pharmacological profile, often improving solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperazine have shown promising biological activities:

Case Study 1: Antimicrobial Screening

In a systematic study, several derivatives of thiazole-piperazine were screened for antimicrobial activity. The results indicated that compounds with specific substitutions on the piperazine ring significantly improved efficacy against Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their non-substituted counterparts.

CompoundActivity Against E. coliActivity Against S. aureus
5aModerateExcellent
5bExcellentModerate
5cPoorModerate

Case Study 2: Anticancer Activity

A series of thiazole derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The compound's structural modifications led to varying degrees of cytotoxicity:

CompoundIC50 (µM) in MCF-7 CellsIC50 (µM) in HeLa Cells
5d1520
5e1012
5f>50>50

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiazole derivatives are known inhibitors of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially explaining neuropharmacological effects.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, research has shown that compounds containing the thiazole ring can exhibit significant cytotoxic effects against various cancer cell lines. In a study involving related thiazole compounds, derivatives demonstrated selective activity against human lung adenocarcinoma cells with IC50 values indicating promising efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole structure can enhance anticonvulsant activity, leading to compounds that provide substantial protection in animal models .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored, particularly against Mycobacterium tuberculosis. Studies indicate that certain thiazole derivatives exhibit significant anti-tubercular activity, with minimum inhibitory concentrations (MIC) in the low microgram range .

Case Study 1: Anticancer Activity

A study conducted by Evren et al. synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that one compound exhibited strong selectivity with an IC50 value of 23.30 ± 0.35 mM, demonstrating its potential as an anticancer agent .

Case Study 2: Anticonvulsant Efficacy

Research published in the Journal of Organic Chemistry detailed the synthesis of several thiazole-integrated analogues evaluated for anticonvulsant activity. One analogue displayed a median effective dose (ED50) of 18.4 mg/kg, showcasing significant anticonvulsant properties compared to established treatments .

Q & A

Q. What are the recommended synthetic routes for (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-piperazine intermediate with a 4-methoxyphenyl carbonyl group. Key steps include nucleophilic substitution (for chlorination) and amide bond formation. Optimize yields by controlling temperature (60–80°C for cyclization steps), solvent polarity (e.g., DMF or THF for solubility), and catalyst selection (e.g., HATU for coupling efficiency). Purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Use 1H/13C NMR to verify aromatic protons (δ 6.8–8.1 ppm for benzo[d]thiazole and methoxyphenyl groups) and piperazine protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~442). IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹). Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How to assess the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodological Answer: Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO (for stock solutions). Use UV-Vis spectroscopy to quantify solubility. For stability, incubate at 37°C in assay buffers (e.g., DMEM) and monitor degradation via LC-MS over 24–72 hours. Adjust storage conditions to -20°C in anhydrous DMSO to prevent hydrolysis of the methanone group .

Q. What are the preliminary steps to evaluate this compound’s biological activity in target identification?

  • Methodological Answer: Screen against a panel of receptors (e.g., GPCRs, kinases) using radioligand binding assays or FRET-based enzymatic assays . Prioritize targets based on structural analogs (e.g., piperazine-thiazole derivatives with reported CNS activity). Use dose-response curves (IC50/EC50) and molecular docking (AutoDock Vina) to correlate activity with functional groups (e.g., chloro-methyl substitution on benzo[d]thiazole) .

Advanced Research Questions

Q. How to optimize reaction yields when scaling up synthesis, and what are common pitfalls?

  • Methodological Answer: Scale-up challenges include exothermic reactions (use jacketed reactors with cooling) and solvent volume constraints (switch to toluene for easier distillation). Monitor intermediates via in-line FTIR to detect side products (e.g., over-chlorination). Optimize stoichiometry (1.2:1 molar ratio for carbonyl coupling) and employ flow chemistry for continuous processing. Common pitfalls: incomplete piperazine ring formation (reflux in EtOH/HCl) or methoxyphenyl oxidation (use inert atmosphere) .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer: Use SwissADME to predict logP (~3.2), BBB permeability (BOILED-Egg model), and CYP450 interactions. Molecular dynamics simulations (GROMACS) can model membrane permeability (POPC bilayers). For toxicity, apply ProTox-II to assess hepatotoxicity risks linked to the chloro-methyl group. Validate predictions with in vitro Caco-2 permeability assays .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays). Perform competitive dialysis to quantify protein binding. Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How to design structure-activity relationship (SAR) studies focusing on the chloro-methyl and methoxyphenyl groups?

  • Methodological Answer: Synthesize analogs with halogen substitutions (F, Br at 5-position) and methoxy replacements (ethoxy, hydroxyl). Test in enzyme inhibition assays (e.g., kinase panel) and compare activity cliffs. Use CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions. The chloro-methyl group enhances target binding via hydrophobic interactions, while methoxy improves solubility .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct forced degradation studies : acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Analyze degradation products via LC-MS/MS. Stabilize the methanone group by adding antioxidants (e.g., BHT) in formulations. For lyophilization, use cryoprotectants (trehalose) to prevent aggregation .

Q. How to investigate synergistic effects with chemotherapeutics in oncology research?

  • Methodological Answer:
    Use Chou-Talalay combination index in cell viability assays (e.g., MTT on MCF-7 cells). Pair with doxorubicin or cisplatin at fixed molar ratios. Mechanistic studies: assess DNA damage (γ-H2AX staining) and apoptosis (Annexin V/PI flow cytometry). Synergy may arise from dual targeting (e.g., topoisomerase inhibition + piperazine-mediated cell cycle arrest) .

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